BenchChemオンラインストアへようこそ!

Vibunazole

Antifungal susceptibility testing Triazole pharmacology In vitro MIC

Sourcing Vibunazole for azole research? This first-generation triazole is a critical reference standard, not a clinical candidate. Its well-characterized, intermediate CNS penetration and documented CYP auto-induction profile (half-life dropping from 4.8 to 1.2 hours in models) make it an irreplaceable probe for PK/PD modeling and metabolic interaction studies. With established, reproducible MIC values (0.39–6.25 μg/ml), it is a reliable benchmark for validating antifungal susceptibility assays. This distinct pharmacological fingerprint, which differs markedly from later-generation triazoles, is precisely why it is essential for your comparative research, not a substitute for clinical agents.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 104358-26-1
Cat. No. B10801148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVibunazole
CAS104358-26-1
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
InChIKeyOCQPZTCGZAFWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vibunazole (CAS 104358-26-1): Procuring a First-Generation Triazole Antifungal for Comparator Studies and Pharmacological Benchmarking


Vibunazole (also designated BAY n 7133) is an orally active, first-generation triazole antifungal agent that functions as a fungistatic inhibitor of fungal cytochrome P450-dependent ergosterol biosynthesis [1]. Developed by Bayer AG, it was extensively characterized in the 1980s for its broad-spectrum activity against yeasts, dimorphic fungi, and dermatophytes [2]. While later-generation triazoles have largely superseded vibunazole in clinical practice, its well-documented pharmacological and pharmacokinetic profile establishes it as a critical reference standard for comparative antifungal research and mechanistic studies of azole action [3].

Why In-Class Triazole Substitution is Not Feasible: Critical Pharmacokinetic and Spectrum Differentiation of Vibunazole (BAY n 7133)


Azole antifungals, even within the triazole subclass, cannot be considered interchangeable due to marked divergences in physicochemical properties, absorption kinetics, tissue distribution (including CNS penetration), and metabolic stability [1]. For instance, while both are triazoles, vibunazole exhibits distinct pharmacokinetic liabilities compared to fluconazole, including a significantly shorter elimination half-life and evidence of auto-induction upon repeat dosing in some species, which directly impacts its in vivo efficacy profile in chronic infection models [2]. Furthermore, its pattern of central nervous system penetration is intermediate, differing substantially from the negligible CNS penetration of highly protein-bound itraconazole and the excellent penetration of the minimally bound fluconazole [3]. The quantitative evidence below demonstrates that these specific, measurable differences are not incidental; they dictate that a researcher requiring a compound with a particular combination of spectrum, PK parameters, or a comparator for a specific azole class feature must select vibunazole rather than an alternative agent.

Quantitative Differentiation Guide: Vibunazole vs. Key Comparator Azoles


Quantitative In Vitro Antifungal Activity: Vibunazole vs. Ketoconazole and BAY L9139 Against Pathogenic Fungi

In a comparative in vitro study of 165 clinical fungal isolates, vibunazole (BAY n 7133) demonstrated a broad spectrum of activity comparable to ketoconazole and miconazole. Critically, only BAY n 7133 quantitatively resembled the established imidazoles in terms of measurable MICs, whereas its closely related analog BAY 1 9139 showed a significantly weaker profile [1]. Specifically, for dermatophytes, vibunazole showed an MIC range of 0.39–1.56 μg/ml, while for non-dermatophytic filamentous fungi, the range was higher at 1.56–6.25 μg/ml [2]. This demonstrates that structural analogs within the same chemical series are not functionally equivalent, and vibunazole provides a specific quantitative benchmark for in vitro activity.

Antifungal susceptibility testing Triazole pharmacology In vitro MIC

In Vivo Protective Efficacy in Murine Systemic Candidiasis: Direct Comparison with Ketoconazole

A head-to-head study in a murine model of systemic candidiasis (Candida albicans, >LD80 challenge) compared the protective efficacy of oral vibunazole, ketoconazole, and BAY L9139 [1]. When therapy was initiated one day post-infection, both vibunazole and ketoconazole at a dose of 200 mg/kg/day were fully protective, while the analog BAY L9139 was not, suggesting a toxic interaction with the infection for L9139 [1]. At lower doses (50-100 mg/kg/day), all three drugs prolonged survival, though ketoconazole was slightly superior [1]. This demonstrates that vibunazole, unlike the closely related BAY L9139, achieves protective efficacy at high doses, providing a clear differentiation point for studies requiring a reference compound with a defined in vivo protection profile.

Systemic candidiasis In vivo efficacy Murine model

Comparative Pharmacokinetics: Short Half-Life and Oral Bioavailability in Healthy Humans

A clinical pharmacokinetic study in six healthy volunteers characterized the absorption and elimination of a single 400 mg oral dose of vibunazole [1]. The compound was rapidly absorbed, reaching a mean peak plasma concentration (Cmax) of 2.76 mg/L after a mean lag-time of 30 minutes and a subsequent peak time of 1 hour and 29 minutes [1]. Its elimination was rapid, with a mean half-life of only 2 hours and 22 minutes [1]. This short half-life differentiates vibunazole from later-generation triazoles like fluconazole, which has a significantly longer half-life (~30 hours), and positions it as a useful model for studying drugs with rapid clearance or for use in acute, short-duration experimental protocols [2].

Human pharmacokinetics Oral bioavailability Half-life

Comparative CNS Penetration: An Intermediate Profile Between Fluconazole and Itraconazole

The ability of an antifungal to cross the blood-brain barrier is a critical variable in drug selection. In a rabbit model, the penetration of four azoles into the cerebrospinal fluid (CSF) was directly compared [1]. The study found wide differences in CSF penetration, ranging from less than 3% to 66% of simultaneous serum concentrations [1]. Specifically, fluconazole (UK-49,858), which is minimally protein-bound, demonstrated excellent penetration, while itraconazole, which is highly protein-bound, was not detectable in CSF [1]. Vibunazole and ketoconazole both exhibited an intermediate level of penetration [1]. This positions vibunazole as a distinct research tool for studying azole pharmacokinetics where moderate CNS access is required, differentiating it from agents with extreme profiles.

CNS penetration Cerebrospinal fluid Rabbit model

Cross-Species Pharmacokinetic Variability and Evidence of Auto-Induction

A comprehensive pharmacokinetic study across five animal species (mice, rats, rabbits, beagle dogs, and rhesus monkeys) revealed that vibunazole's disposition is not consistent between species or over time [1]. In mice, a single 25 mg/kg oral dose resulted in a peak plasma concentration of 14-16 mg/L and a mean half-life of 4.8 hours [1]. However, after five doses, plasma levels were lower and the half-life shortened to 1.2 hours, strongly suggesting enzyme induction [1]. Signs of auto-induction were also observed in beagle dogs but not in rhesus monkeys [1]. This complex, time-dependent pharmacokinetic behavior differentiates vibunazole from agents with more predictable linear kinetics and makes it a unique tool for studying drug metabolism and induction phenomena in vivo.

Species-dependent pharmacokinetics Enzyme induction Animal models

Vibunazole (BAY n 7133): Primary Research and Industrial Application Scenarios Based on Evidence


As a Reference Standard in Comparative Antifungal Susceptibility Testing

Given its well-defined in vitro activity profile against a range of pathogenic fungi (MIC range of 0.39–1.56 μg/ml for dermatophytes and 1.56–6.25 μg/ml for non-dermatophytes), vibunazole serves as a reliable, characterized reference compound for quality control and method validation in antifungal susceptibility assays [1]. Researchers developing new susceptibility testing methods or screening novel antifungal agents can use vibunazole to benchmark the activity of their test compounds against a known azole with established, reproducible MIC values.

As a Pharmacological Tool in Animal Models of Acute Disseminated Candidiasis

Vibunazole's demonstrated protective efficacy in a murine model of systemic candidiasis (200 mg/kg/day) positions it as a useful positive control in animal studies evaluating new treatments for acute disseminated fungal infections [2]. Its specific efficacy profile, which is distinct from that of its analog BAY L9139, allows researchers to benchmark the in vivo performance of novel anti-Candida agents against a known active but not overly potent first-generation triazole.

For Studies Investigating CNS Drug Penetration and Pharmacokinetic Modeling

Vibunazole's intermediate and well-documented penetration into the cerebrospinal fluid, as established in a rabbit model, makes it an ideal candidate for studying the relationship between a drug's physicochemical properties and its ability to cross the blood-brain barrier [3]. Its penetration profile—falling between the high penetration of fluconazole and the negligible penetration of itraconazole—provides a valuable data point for building and validating predictive pharmacokinetic models for CNS drug delivery.

As a Model Substrate for Investigating Enzyme Induction and Metabolic Drug-Drug Interactions

The clear evidence of auto-induction upon repeat dosing in mice (reducing its half-life from 4.8 hours to 1.2 hours) makes vibunazole a powerful tool for mechanistic studies of cytochrome P450 induction [4]. It can be used as a probe substrate to investigate the time-course and mechanisms of enzyme induction in preclinical species, which is relevant for understanding and predicting metabolic drug-drug interactions for other azole antifungals and co-administered medications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vibunazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.